molecular formula C8H13NO2 B8792260 N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide CAS No. 1240725-56-7

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide

Cat. No.: B8792260
CAS No.: 1240725-56-7
M. Wt: 155.19 g/mol
InChI Key: QRBSFCSJJCMCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide is an organic compound with the molecular formula C8H13NO2. It is a member of the cyclobutanecarboxamide family, characterized by a cyclobutane ring substituted with a methoxy and methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with N,O-dimethylhydroxylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired amide product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various cyclobutane derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-methoxy-N-methylacrylamide: A related compound with a similar amide structure but different ring system.

    N-methoxy-N-methylbenzamide: Another similar compound with a benzene ring instead of a cyclobutane ring.

Uniqueness

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of novel compounds and in studying specific chemical and biological processes.

Properties

CAS No.

1240725-56-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-methoxy-N-methyl-3-methylidenecyclobutane-1-carboxamide

InChI

InChI=1S/C8H13NO2/c1-6-4-7(5-6)8(10)9(2)11-3/h7H,1,4-5H2,2-3H3

InChI Key

QRBSFCSJJCMCJU-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CC(=C)C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methylenecyclobutanecarboxylic acid (525 mg, 4.68 mmol, Frontiers Scientific Services) in DMF (5 mL, aldrich) was added a solution of N,O-dimethyl hydroxylamine hydrochloride (0.55 g, 5.62 mmol, Aldrich) and triethylamine (0.78 mL, 5.62 mmol, Aldrich) in DMF (5 mL, Aldrich). The reaction was cooled to 0° C. and propylphosphonic anhydride solution (50 wt. % in DMF; 4.47 mL, 7.02 mmol, Alfa Aesar) was added. The reaction was stirred at RT for 16 h. The reaction was quenched with saturated NaHCO3 (10 mL) and stirred at RT for 5 min. The reaction was extracted with EtOAc (2×30 mL) and the combined organic extracts were washed with saturated ammonium chloride (2×40 mL), dried over MgSO4, and concentrated. The residue was dissolved in diethyl ether (5 mL) and the solution mixture was washed with H2O (2×10 mL), dried over MgSO4, concentrated, and dried in vacuo to give 398 mg of the title compound as a light yellow liquid. MS (ESI, positive ion) m/z: 156.1 (M+H).
Quantity
525 mg
Type
reactant
Reaction Step One
Name
N,O-dimethyl hydroxylamine hydrochloride
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
propylphosphonic anhydride
Quantity
4.47 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.